6-(Ethoxymethyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, and stability. Techniques like mass spectrometry and infrared spectroscopy can be used .Scientific Research Applications
Molecular Structure and Analysis
- The study of tetrahydropyrimidine-2,4-dione derivatives highlights their structural characteristics, such as nearly planar pyrimidine rings and potential for hydrogen bonding, which may influence their reactivity and potential applications in material science or pharmaceuticals (El‐Brollosy et al., 2012).
Synthetic Routes and Derivatives
- Research on the synthesis of tetrahydropyrimidine derivatives, such as the potent HIV-1 reverse transcriptase inhibitor analogs, demonstrates the compound's significance in developing antiviral agents (Petersen et al., 2001).
- Another study delves into the flash vacuum pyrolysis of 1,3-dimethyl-5-(1-ethoxyiminopropyl)-6-hydroxy-1,2,3,4-tetrahydropyrimidine-2,4-dione, showcasing its potential in creating novel chemical structures through thermal decomposition (Yranzo et al., 1998).
Chemical Properties and Applications
- Studies on the chemical synthesis and biological activities of 5-deazaaminopterin analogues bearing tetrahydropyrimidine derivatives reveal their potential as chemotherapeutic agents, indicating their significance in medicinal chemistry and drug design (Su et al., 1988).
- The synthesis of 6-substituted thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones from similar precursors further illustrates the compound's versatility in generating diverse heterocyclic structures, which are essential in pharmaceutical research (Hirota et al., 1990).
Advanced Material and Drug Design
- Theoretical investigations into tetrahydropyrimidine derivatives, including vibrational spectra and molecular structure analyses, contribute to our understanding of their electronic properties, which could be leveraged in designing materials with specific optical or electrical characteristics (Al-Abdullah et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-(ethoxymethyl)-3-ethyl-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3/c1-3-11-8(12)5-7(6-14-4-2)10-9(11)13/h5H,3-4,6H2,1-2H3,(H,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSEVIRGHPMTTQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C(NC1=O)COCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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